molecular formula C6H4ClF3S B2828211 4-(Chloromethyl)-2-(trifluoromethyl)thiophene CAS No. 1663563-70-9

4-(Chloromethyl)-2-(trifluoromethyl)thiophene

Cat. No.: B2828211
CAS No.: 1663563-70-9
M. Wt: 200.6
InChI Key: RKRGIMIVNSWRKB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(trifluoromethyl)thiophene is an organic compound that features both a chloromethyl and a trifluoromethyl group attached to a thiophene ring. Thiophene is a sulfur-containing heterocycle that is widely used in organic chemistry due to its stability and electronic properties. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and properties of the molecule.

Preparation Methods

The synthesis of 4-(Chloromethyl)-2-(trifluoromethyl)thiophene typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the thiophene ring. One common method involves the radical trifluoromethylation of a thiophene derivative, followed by chloromethylation. The reaction conditions often require the use of radical initiators and specific solvents to achieve high yields . Industrial production methods may involve continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

4-(Chloromethyl)-2-(trifluoromethyl)thiophene can undergo various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Chloromethyl)-2-(trifluoromethyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(trifluoromethyl)thiophene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing trifluoromethyl group can stabilize reaction intermediates, making certain reactions more favorable. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, potentially altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

4-(Chloromethyl)-2-(trifluoromethyl)thiophene can be compared to other thiophene derivatives, such as:

The uniqueness of this compound lies in its combination of the electron-withdrawing trifluoromethyl group and the reactive chloromethyl group, which together provide a versatile platform for further chemical modifications .

Properties

IUPAC Name

4-(chloromethyl)-2-(trifluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3S/c7-2-4-1-5(11-3-4)6(8,9)10/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRGIMIVNSWRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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